molecular formula C33H39N3O3 B4309352 4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE

4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE

Cat. No.: B4309352
M. Wt: 525.7 g/mol
InChI Key: FRUNILXXTDUEHY-UHFFFAOYSA-N
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Description

N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(4-tert-butylbenzamide) is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring and tert-butylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(4-tert-butylbenzamide) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(4-tert-butylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(4-tert-butylbenzamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(4-tert-butylbenzamide) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(4-methylbenzamide)
  • N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(4-ethylbenzamide)

Uniqueness

N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(4-tert-butylbenzamide) is unique due to the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

4-tert-butyl-N-[5-[(4-tert-butylbenzoyl)amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O3/c1-21-19-28(36-18-8-9-29(36)37)27(35-31(39)23-12-16-25(17-13-23)33(5,6)7)20-26(21)34-30(38)22-10-14-24(15-11-22)32(2,3)4/h10-17,19-20H,8-9,18H2,1-7H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUNILXXTDUEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE
Reactant of Route 3
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4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-TERT-BUTYL-N-[5-(4-TERT-BUTYLBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE

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